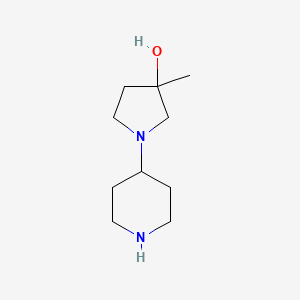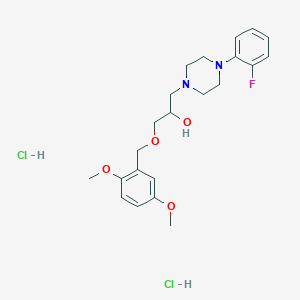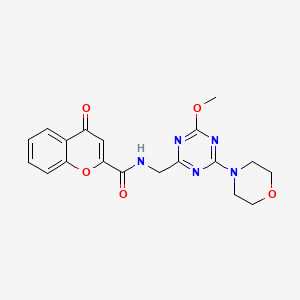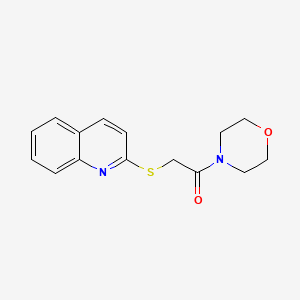![molecular formula C20H24N2O4 B2516527 1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2059537-72-1](/img/structure/B2516527.png)
1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((1R,5S)-8-(2-(o-tolyloxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione" is a structurally complex molecule that appears to be related to the family of 8-azabicyclo[3.2.1]octanes. These compounds are of interest due to their potential pharmacological properties and their unique molecular architecture, which includes a bicyclic structure consisting of a cyclopentane ring fused to a piperidine ring.
Synthesis Analysis
The synthesis of 8-azabicyclo[3.2.1]octanes can be achieved through sequential oxidative Mannich reactions, as described in the first paper. This method involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether followed by an intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether, with DDQ serving as the key oxidant for both reactions . Although the specific compound is not synthesized in the paper, the described methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related 8-azabicyclo[3.2.1]octane derivatives has been studied using 1H and 13C NMR spectroscopy. The crystal structure of one such derivative was determined by X-ray diffraction, revealing that the cyclopentane and piperidine rings adopt an envelope and a distorted chair conformation, respectively. The N-substituent is positioned equatorially to the piperidine ring . These findings provide insight into the conformational preferences of the bicyclic core that would be expected to be present in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of the 8-azabicyclo[3.2.1]octane derivatives has not been explicitly detailed in the provided papers. However, the presence of functional groups such as esters and quaternary ammonium salts in related compounds suggests that they could undergo a variety of chemical reactions, including hydrolysis, nucleophilic substitutions, and reactions with electrophiles at the aromatic moiety .
Physical and Chemical Properties Analysis
The physical and chemical properties of the 8-azabicyclo[3.2.1]octane derivatives are influenced by their molecular structure. The conformational analysis indicates that these compounds have a preferred conformation in solution, which could affect their physical properties such as solubility and boiling point. The presence of different substituents, as seen in the second paper, can also influence the pharmacological activity, as demonstrated by the ability of the title compounds to antagonize acetylcholine-induced contraction in guinea pig ileum . This suggests that the compound may also exhibit specific biological activities, which would be dependent on its precise physical and chemical properties.
科学的研究の応用
Structural and Conformational Analysis
Research has delved into the structural and conformational aspects of related compounds, providing insights into their stereochemistry and molecular geometry. For instance, a study by Yang et al. (2008) on a similar compound explored its structural configuration, highlighting the significance of the piperidine and pyrrolidine rings' conformations, which could be relevant to understanding the chemical behavior and reactivity of your compound of interest (Yang et al., 2008).
Synthesis and Stereochemical Determination
Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the relevance of stereochemistry in the synthesis and activity of biologically relevant molecules. This study's methodology could be applicable to the synthesis of derivatives of your compound (Chen et al., 2010).
Electron Transport and Conductivity Applications
Hu et al. (2015) synthesized a novel n-type conjugated polyelectrolyte for electron transport in polymer solar cells, indicating the potential application of structurally related compounds in enhancing electronic devices' efficiency (Hu et al., 2015).
Potential Biological Activities
Research into derivatives of pyrrolidine-2,5-dione fused to various backbones has shown moderate antimicrobial activities against selected bacterial and fungal species. These studies highlight the potential for derivatives of your compound to be explored for antimicrobial properties (Fondjo et al., 2021).
Theoretical and Computational Studies
A computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base related to pyrrolidine-2,5-dione emphasized the importance of theoretical approaches in understanding the physicochemical properties and potential antioxidant activity of such compounds (Boobalan et al., 2014).
特性
IUPAC Name |
1-[8-[2-(2-methylphenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-13-4-2-3-5-17(13)26-12-20(25)21-14-6-7-15(21)11-16(10-14)22-18(23)8-9-19(22)24/h2-5,14-16H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNVYUHCXTCGDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2C3CCC2CC(C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-7-(piperazin-1-ylmethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2516446.png)

![2-Chloro-1-[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one](/img/structure/B2516449.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2516452.png)

![N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide](/img/structure/B2516455.png)
![(1R,2S,5S)-3-Phenylmethoxycarbonyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2516456.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2516457.png)

![1,5-Dimethyl-1h-pyrrolo[2,3-c]pyridin-7(6h)-one](/img/structure/B2516461.png)

![2-((6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2516464.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2516467.png)